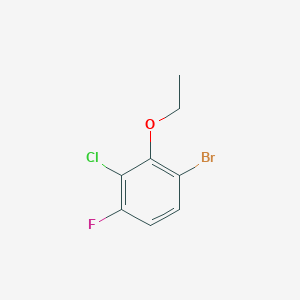

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

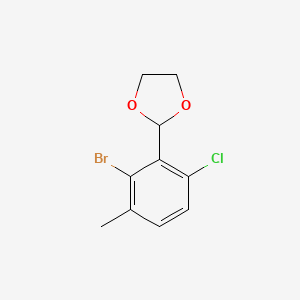

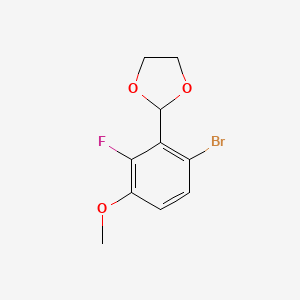

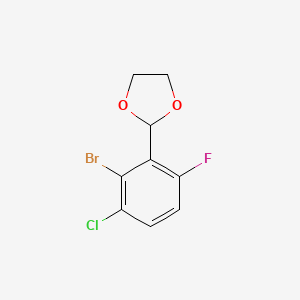

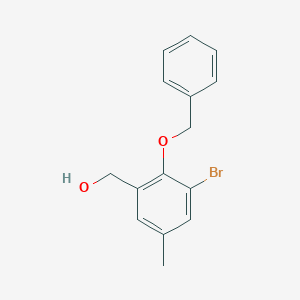

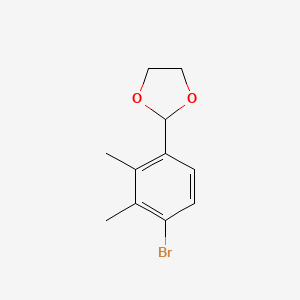

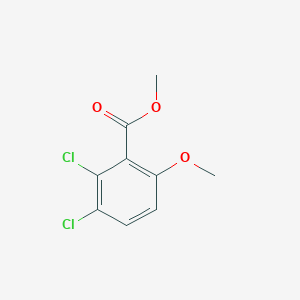

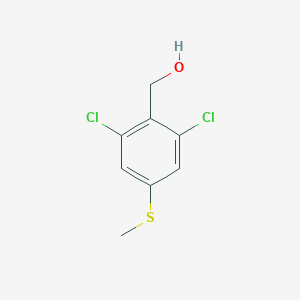

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is a chemical compound with the molecular formula C8H7BrClFO . It has a molecular weight of 253.5 . This compound is widely used in the field of pharmaceuticals, agriculture, and materials science.

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrClFO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3 . This indicates that the molecule consists of a benzene ring with bromine, chlorine, fluorine, and ethoxy groups attached to it.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 253.5 . The compound should be stored at a temperature between 2-8°C .作用机制

Mode of Action

The mode of action of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is likely through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to changes in the molecular structure.

Biochemical Pathways

This compound may participate in Suzuki-Miyaura coupling reactions . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds. In the context of this reaction, this compound could act as an electrophile, reacting with organoboron compounds to form new carbon-carbon bonds .

Result of Action

Given its potential involvement in suzuki-miyaura coupling reactions , it may play a role in the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C to maintain its stability . Furthermore, its reactivity may be affected by the presence of other chemicals, pH, and temperature.

实验室实验的优点和局限性

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is widely used in laboratory experiments due to its relatively low cost and ease of synthesis. It is also relatively stable and has a low boiling point, which makes it ideal for use in experiments that require volatile compounds. However, this compound can be toxic to certain organisms and can interfere with the normal hormonal balance in the body, so it should be used with caution in laboratory experiments.

未来方向

Future research on 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene could focus on its potential applications in the medical field. For example, this compound could be used to develop new drugs or therapies to treat certain diseases or conditions. Additionally, further research could be done to explore the effects of this compound on the environment and the human body. Other potential future directions include studying the effects of this compound on the synthesis of other organic compounds, as well as studying its potential uses as an additive in cosmetics and food products.

合成方法

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is synthesized through a Friedel-Crafts-type reaction between 4-fluorobenzene and 1-bromo-3-chloro-2-ethoxypropane. The reaction is catalyzed by an aluminum chloride catalyst and proceeds in an exothermic manner. The reaction is typically carried out in a solvent such as toluene or ethyl acetate.

科学研究应用

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is used in a variety of scientific research applications. It is used to study the properties of aromatic compounds, to synthesize other organic compounds, and to study the effects of different organic compounds on biological systems. This compound has also been used to study the effects of organic compounds on the environment, as well as to study the effects of organic compounds on the human body.

安全和危害

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

1-bromo-3-chloro-2-ethoxy-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIKBXBHTWYCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。